Crystal Structure Analysis of 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol: A Comprehensive Methodological Guide
Crystal Structure Analysis of 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol: A Comprehensive Methodological Guide
Executive Summary
The compound 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol (CAS: 200131-19-7) is a flexible, reduced Schiff base derived from the condensation of o-vanillin and 3,4-dimethylaniline, followed by hydride reduction. The transition from a rigid azomethine (C=N) linkage to a flexible secondary amine (CH₂-NH) fundamentally alters the molecule's spatial geometry, breaking extended π -conjugation and enabling complex supramolecular architectures. This whitepaper provides an in-depth, self-validating methodological guide for the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound, designed for researchers in structural chemistry and rational drug design.
Chemical Context and Structural Significance
In coordination chemistry and crystal engineering, the structural flexibility of a ligand dictates its binding modes and solid-state packing. The parent Schiff base, 2-[(3,4-dimethylphenylimino)methyl]-6-methoxyphenol, is highly planar due to the sp² hybridized imine bond.
By reducing this bond to an sp³ hybridized methylene bridge, the resulting compound—2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol—gains rotational freedom. This structural shift induces several critical crystallographic phenomena:
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Conformational Folding : The molecule can adopt a "V-shape" or twisted conformation, minimizing steric clashes between the 3,4-dimethylphenyl ring and the methoxy group.
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Hydrogen Bonding Dynamics : The reduction introduces a hydrogen-bond donor (N-H) alongside the existing phenol (O-H) and methoxy (O-CH₃) groups. This sets up a competitive landscape for intra- and intermolecular hydrogen bonding, often resulting in a robust pseudo-six-membered chelate ring via an intramolecular O-H···N interaction.
Experimental Protocols: Synthesis and Crystallization
To obtain high-quality single crystals, the chemical purity of the bulk material and the kinetics of the crystallization process must be strictly controlled.
Step-by-Step Synthesis Workflow
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Condensation (Schiff Base Formation) :
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Protocol: Dissolve equimolar amounts (10 mmol) of o-vanillin and 3,4-dimethylaniline in 30 mL of absolute ethanol. Reflux the mixture for 4 hours.
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Causality: Absolute ethanol acts as a protic solvent that facilitates the dehydration step of imine formation. The absence of water prevents the equilibrium from shifting back toward the starting materials.
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Reduction (Amine Formation) :
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Protocol: Isolate the Schiff base precipitate, dissolve it in 20 mL of methanol, and chill to 0 °C in an ice bath. Slowly add 15 mmol of sodium borohydride (NaBH₄) in small portions over 30 minutes. Stir at room temperature for an additional 2 hours.
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Causality: The low temperature controls the highly exothermic hydride transfer, preventing the cleavage of the methoxy group or other side reactions.
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Self-Validation: Before proceeding to crystallization, analyze the crude powder via FT-IR. The complete disappearance of the ν (C=N) stretch at ~1620 cm⁻¹ and the appearance of a broad ν (N-H) stretch at ~3300 cm⁻¹ confirms successful reduction.
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Crystallization Protocol
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Protocol : Dissolve 50 mg of the crude amine in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol (approx. 5 mL total). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave it undisturbed at 20 °C.
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Causality : DCM is an excellent solvent for this organic molecule, while ethanol is a marginal one. Because DCM is highly volatile, it evaporates first. This differential evaporation slowly drives the solution into a state of supersaturation, favoring the nucleation and growth of large, defect-free single crystals rather than rapid precipitation of microcrystalline powder.
Synthesis and crystallization workflow for the target reduced Schiff base.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a suitable crystal (typically block-like or prismatic, ~0.2 × 0.2 × 0.1 mm) is isolated, it is mounted on a glass fiber or MiTeGen loop using perfluoropolyether oil and cooled to 100 K using a nitrogen cold stream.
Data Collection and Reduction
Data collection is typically performed on a diffractometer (e.g., Bruker D8 Quest) equipped with a CCD or CMOS detector using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).
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Causality for Mo K α : Molybdenum radiation provides a higher penetration depth and lower absorption coefficient for light-atom organic crystals compared to Cu K α , significantly reducing systematic errors in intensity measurements.
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Frame integration and data reduction are performed using the SAINT software, while multi-scan absorption correction is applied using SADABS to correct for the crystal's varying transmission profiles at different angles.
Structure Solution and Refinement
The structure is solved using intrinsic phasing methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL (). The Olex2 graphical interface () is utilized to manage the refinement workflow.
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Hydrogen Atom Treatment : Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyl groups). Crucially, the heteroatom hydrogens (O-H and N-H) must be located from the difference Fourier map to validate the hydrogen bonding network. If necessary, DFIX restraints are applied to maintain chemically sensible bond lengths (e.g., O-H = 0.82 Å, N-H = 0.88 Å).
SCXRD data processing and structural refinement pipeline.
Structural Analysis & Data Presentation
Crystallographic Parameters
Reduced Schiff bases of this class typically crystallize in centrosymmetric space groups (frequently Monoclinic P21/c or Triclinic P1ˉ ). Table 1 outlines the expected structural parameters representative of this specific molecular framework.
Table 1: Representative Crystallographic Data for 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol
| Parameter | Value / Description |
| Chemical formula | C₁₆H₁₉NO₂ |
| Formula weight | 257.32 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Typical Space Group | Monoclinic, P21/c |
| Validation Metric 1: Goodness-of-fit on F2 | ~ 1.02 - 1.05 (Target: 1.00) |
| Validation Metric 2: Final R indices[I > 2 σ (I)] | R1 < 0.05, wR2 < 0.12 |
| Validation Metric 3: Largest diff. peak and hole | < 0.30 and > -0.25 e·Å⁻³ |
Self-Validation Check: The sp³ nature of the bridging carbon (C7) is confirmed by observing a C-C-N bond angle of approximately 111°, deviating significantly from the 120° expected for the unreduced precursor.
Supramolecular Interactions and Hirshfeld Surface Analysis
The solid-state architecture is governed by a delicate balance of strong hydrogen bonds and weak non-covalent interactions.
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Intramolecular Bonding : An S(6) ring motif is typically formed via a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl and the secondary amine.
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Intermolecular Bonding : The amine hydrogen (N-H) often acts as a donor to the methoxy oxygen of an adjacent molecule, forming continuous 1D zig-zag chains along the crystallographic b-axis.
Table 2: Expected Hydrogen Bonding Geometry
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |
| O(1)-H(1)···N(1) (Intra) | 0.82(2) | 1.88(2) | 2.615(3) | 148(3) |
| N(1)-H(1A)···O(2) (Inter) | 0.88(2) | 2.15(2) | 2.982(3) | 155(3) |
To quantify these interactions, Hirshfeld Surface Analysis is employed using CrystalExplorer (). By mapping the normalized contact distance ( dnorm ) onto the molecular surface, regions of strong hydrogen bonding appear as distinct red spots. 2D fingerprint plots further deconvolute the interactions, typically revealing that H···H contacts (van der Waals interactions from the methyl groups) and C···H contacts ( π -interactions) comprise over 60% of the total surface area, highlighting the importance of the 3,4-dimethyl substitution in driving the crystal packing ().
Conclusion
The crystallographic analysis of 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol requires a precise orchestration of synthetic reduction, controlled crystallization, and rigorous X-ray diffraction modeling. By validating the sp³ transition of the bridging carbon and accurately mapping the competitive O-H···N and N-H···O hydrogen bonding networks, researchers can leverage this structural data to design highly specific, flexible multidentate ligands for advanced transition metal coordination and biological applications.
References
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. URL:[Link]
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Panja, A., et al. (2023). "Experimental and Theoretical Survey of Intramolecular Spodium Bonds/σ/π-Holes and Noncovalent Interactions in Trinuclear Zn(II)-Salen Type Complex with OCN– Ions: A Holistic View in Crystal Engineering." ACS Omega, 8(51), 49191–49206. URL:[Link]
